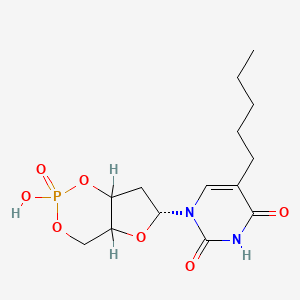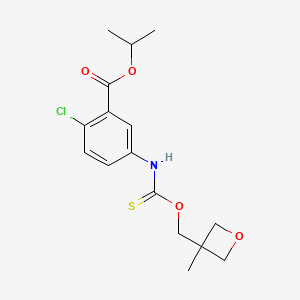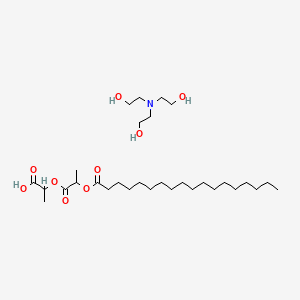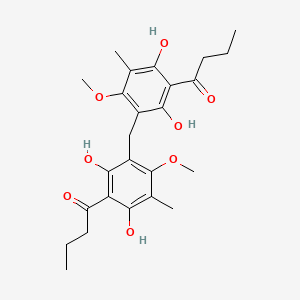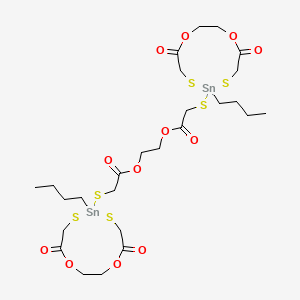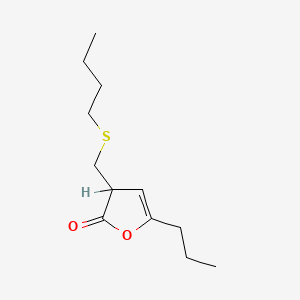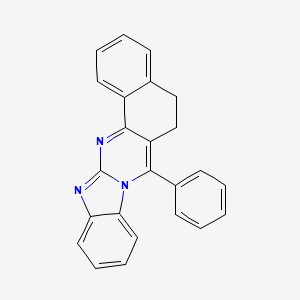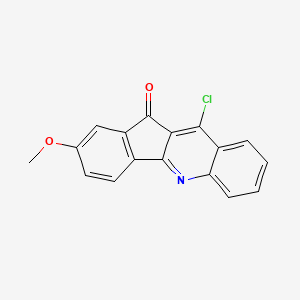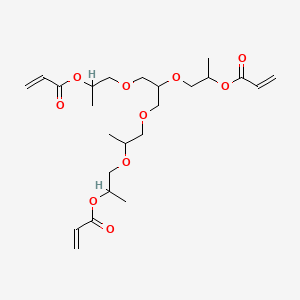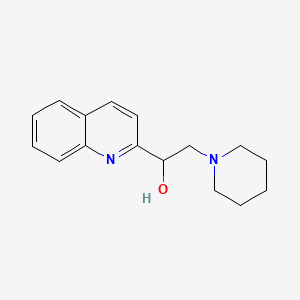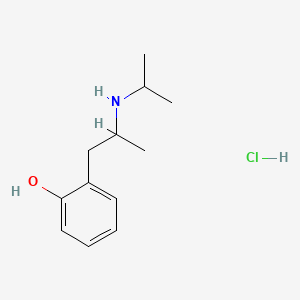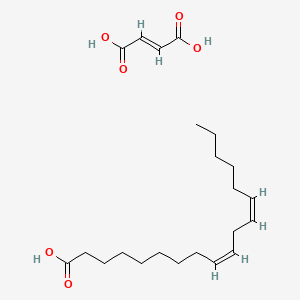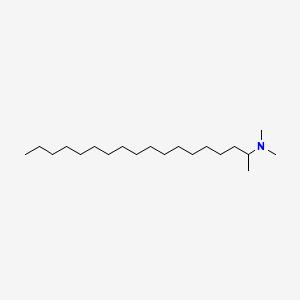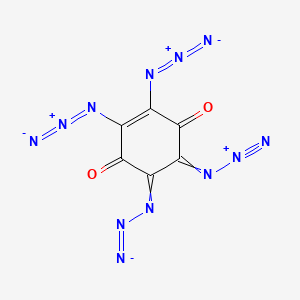
Tetraazido-P-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is a chemical compound with a unique structure characterized by the presence of azido groups attached to a cyclohexadiene-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- typically involves the introduction of azido groups to a cyclohexadiene-dione precursor. One common method is the reaction of 2,5-Cyclohexadiene-1,4-dione with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetraazido compound.
Industrial Production Methods
While specific industrial production methods for 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the potentially hazardous azido groups.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido groups to amines or other reduced forms.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the azido groups.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-energy materials and explosives.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- involves the reactivity of the azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraamino-: Similar structure but with amino groups instead of azido groups.
2,5-Dimethyl-1,4-benzoquinone: A related quinone compound with methyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is unique due to the presence of multiple azido groups, which impart high reactivity and potential for diverse chemical transformations
Propriétés
Numéro CAS |
22826-61-5 |
|---|---|
Formule moléculaire |
C6N12O2 |
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
[(3,4-diazido-6-diazonioimino-2,5-dioxocyclohex-3-en-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6N12O2/c7-15-11-1-2(12-16-8)6(20)4(14-18-10)3(5(1)19)13-17-9 |
Clé InChI |
ZXSNZXKSVFJVBY-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C(=N[N+]#N)C(=NN=[N-])C1=O)N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



